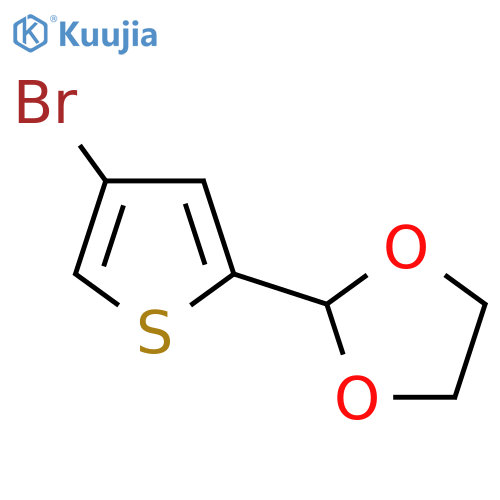Cas no 58267-85-9 (2-(4-Bromothien-2-yl)-1,3-dioxolane)

58267-85-9 structure
商品名:2-(4-Bromothien-2-yl)-1,3-dioxolane
2-(4-Bromothien-2-yl)-1,3-dioxolane 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolane,2-(4-bromo-2-thienyl)-
- 2-(4-bromothiophen-2-yl)-1,3-dioxolane
- 4-BROMOTHIOPHENE-2-CARBOXALDEHYDE ETHYLENE GLYCOL ACETAL
- 4-bromo-2-thiophenecarboxaldehyde ethylene acetal
- 4-bromothiophene-2-carboxaldehyde dioxolane
- OR8553
- Z1269189208
- AB20764
- GDNOSUAFGZBAOR-UHFFFAOYSA-N
- 58267-85-9
- 2-(4-bromo-2-thienyl)-1,3-dioxolane
- 1,3-Dioxolane, 2-(4-bromo-2-thienyl)-
- PS-6078
- 2-(4-Bromothien-2-yl)-1,3-dioxolane
- E89780
- EN300-223101
- AKOS026675536
- 2-(4-bromo-thiophen-2-yl)-[1,3]dioxolane
- DTXSID80397425
- MFCD04117938
- CS-0129035
- 2-(4-BROMOTHIENYL)-1,3-DIOXOLANE
- 4-BROMOTHIOPHENE-2-CARBOXALDEHYDEETHYLENEGLYCOLACETAL
- SCHEMBL1680716
-
- MDL: MFCD04117938
- インチ: InChI=1S/C7H7BrO2S/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2
- InChIKey: GDNOSUAFGZBAOR-UHFFFAOYSA-N
- ほほえんだ: C1COC(C2=CC(=CS2)Br)O1
計算された属性
- せいみつぶんしりょう: 233.93500
- どういたいしつりょう: 233.935
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 46.7A^2
じっけんとくせい
- 密度みつど: 1.671
- ふってん: 290.8°Cat760mmHg
- フラッシュポイント: 129.7°C
- 屈折率: 1.591
- PSA: 46.70000
- LogP: 2.55600
2-(4-Bromothien-2-yl)-1,3-dioxolane セキュリティ情報
- 危害声明: Irritant
-
危険物標識:

2-(4-Bromothien-2-yl)-1,3-dioxolane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(4-Bromothien-2-yl)-1,3-dioxolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-223101-0.25g |
2-(4-bromothiophen-2-yl)-1,3-dioxolane |
58267-85-9 | 86% | 0.25g |
$19.0 | 2024-06-20 | |
| TRC | B800168-2.5g |
2-(4-Bromothien-2-yl)-1,3-dioxolane |
58267-85-9 | 2.5g |
$ 80.00 | 2022-06-01 | ||
| Chemenu | CM424896-5g |
1,3-Dioxolane, 2-(4-bromo-2-thienyl)- |
58267-85-9 | 95%+ | 5g |
$51 | 2023-02-16 | |
| Key Organics Ltd | PS-6078-5G |
2-(4-Bromothien-2-yl)-1,3-dioxolane |
58267-85-9 | >95% | 5g |
£180.00 | 2025-02-09 | |
| Apollo Scientific | OR8553-5g |
2-(4-Bromothien-2-yl)-1,3-dioxolane |
58267-85-9 | 94% | 5g |
£25.00 | 2025-02-20 | |
| Enamine | EN300-223101-0.1g |
2-(4-bromothiophen-2-yl)-1,3-dioxolane |
58267-85-9 | 86% | 0.1g |
$19.0 | 2024-06-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1222-5g |
4-Bromothiophene-2-carboxaldehyde ethylene glycol acetal |
58267-85-9 | 99% | 5g |
262.0CNY | 2021-07-10 | |
| Enamine | EN300-223101-5.0g |
2-(4-bromothiophen-2-yl)-1,3-dioxolane |
58267-85-9 | 86% | 5.0g |
$26.0 | 2024-06-20 | |
| 1PlusChem | 1P00IATX-1g |
1,3-Dioxolane, 2-(4-bromo-2-thienyl)- |
58267-85-9 | 98% | 1g |
$28.00 | 2025-02-28 | |
| Aaron | AR00IB29-10g |
1,3-Dioxolane, 2-(4-bromo-2-thienyl)- |
58267-85-9 | 95% | 10g |
$692.00 | 2025-02-28 |
2-(4-Bromothien-2-yl)-1,3-dioxolane 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
58267-85-9 (2-(4-Bromothien-2-yl)-1,3-dioxolane) 関連製品
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
